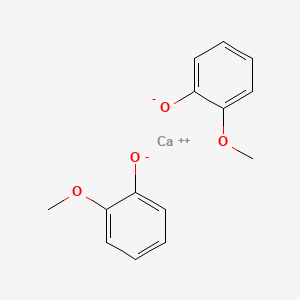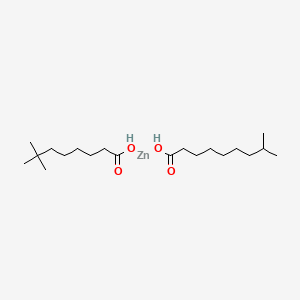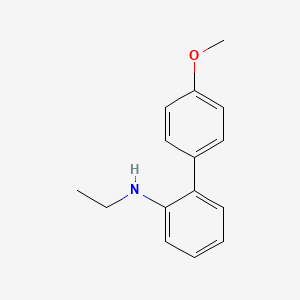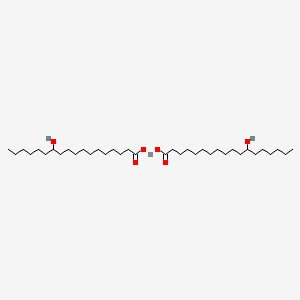
1-Nonatriacontene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonatriacontene is a long-chain hydrocarbon with the molecular formula C₃₉H₇₈ It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond within its carbon chain
Méthodes De Préparation
The synthesis of 1-Nonatriacontene can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method includes olefin metathesis , a process that rearranges carbon-carbon double bonds in alkenes. Industrial production methods often involve catalytic hydrogenation of longer-chain alkenes or dehydrogenation of alkanes under specific conditions to obtain this compound .
Analyse Des Réactions Chimiques
1-Nonatriacontene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or ozone, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation using catalysts such as palladium on carbon can convert this compound to its corresponding alkane, 1-Nonatriacontane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added across the double bond, result in the formation of dihalides.
Common reagents and conditions used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. The major products formed depend on the type of reaction and the specific reagents used .
Applications De Recherche Scientifique
1-Nonatriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Research has explored its role in biological membranes and its interactions with other biomolecules.
Mécanisme D'action
The mechanism by which 1-Nonatriacontene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its double bond can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-Nonatriacontene can be compared with other long-chain alkenes and alkanes:
1-Nonatriacontane: The saturated counterpart of this compound, lacking the double bond, which affects its chemical reactivity and physical properties.
1-Octatriacontene: Another long-chain alkene with a slightly shorter carbon chain, differing in its physical and chemical properties.
1-Hexatriacontene: A similar compound with a shorter carbon chain, used for comparative studies in chemical reactivity and applications.
Propriétés
Numéro CAS |
61868-17-5 |
|---|---|
Formule moléculaire |
C39H78 |
Poids moléculaire |
547.0 g/mol |
Nom IUPAC |
nonatriacont-1-ene |
InChI |
InChI=1S/C39H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-39H2,2H3 |
Clé InChI |
KNEBRZXNWZPYBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


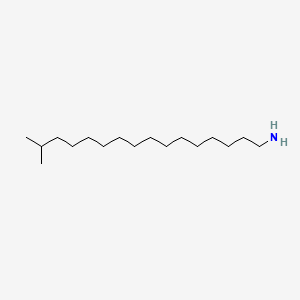
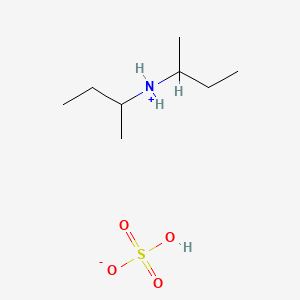


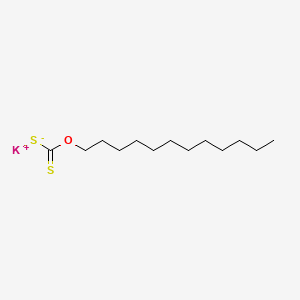
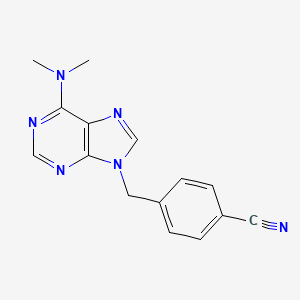
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
